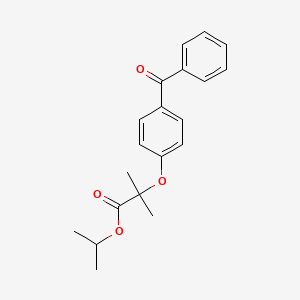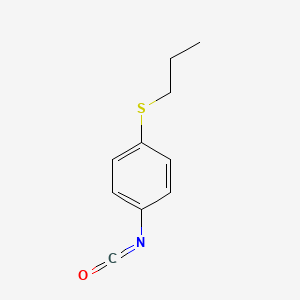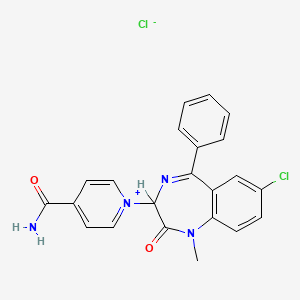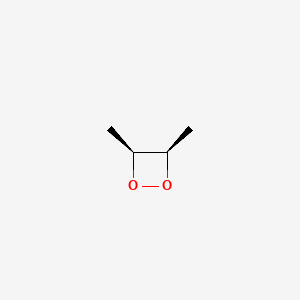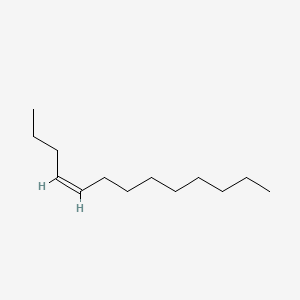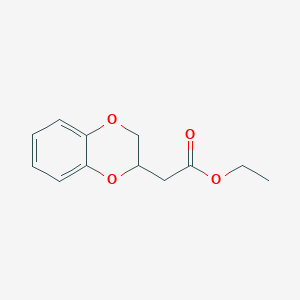![molecular formula C15H23NO3 B14651570 Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- CAS No. 48180-78-5](/img/structure/B14651570.png)
Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a hydroxypropoxy group and a dimethylethylamino group. Its molecular formula is C16H25NO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- typically involves multiple steps. One common method includes the reaction of a phenyl derivative with a hydroxypropoxy group, followed by the introduction of a dimethylethylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This reaction can convert the compound into alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism by which Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone, 4’-tert-butyl-: This compound has a similar phenyl ring structure but lacks the hydroxypropoxy and dimethylethylamino groups.
3,4-Dimethoxyphenyl methyl ketone: This compound has a methoxy-substituted phenyl ring but differs in its functional groups.
Uniqueness
Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and industry.
Propriétés
Numéro CAS |
48180-78-5 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
1-[3-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H23NO3/c1-11(17)12-6-5-7-14(8-12)19-10-13(18)9-16-15(2,3)4/h5-8,13,16,18H,9-10H2,1-4H3 |
Clé InChI |
FAIZMGZKFIPYPG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OCC(CNC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
